Methyl 2-amino-5-methylbenzoate hydrochloride

Vue d'ensemble

Description

Methyl 2-amino-5-methylbenzoate hydrochloride is a chemical compound with the molecular formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

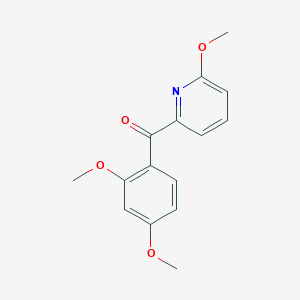

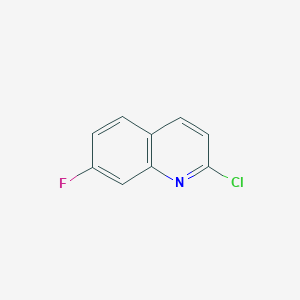

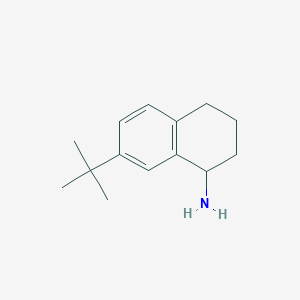

The molecular structure of Methyl 2-amino-5-methylbenzoate hydrochloride consists of a benzene ring substituted with an amino group and a methyl group at positions 2 and 5, respectively. The carboxyl group of the benzoic acid is esterified with a methyl group .Applications De Recherche Scientifique

Antimicrobial Preservatives

Methyl 2-amino-5-methylbenzoate hydrochloride is structurally related to parabens, such as methyl paraben, which are widely used as antimicrobial preservatives in foods, drugs, and cosmetics. Methyl paraben has been extensively studied for its safety and efficacy as a preservative, showing it to be practically non-toxic and effective in preventing microbial growth in various products. This suggests potential applications for methyl 2-amino-5-methylbenzoate hydrochloride in similar domains, given its structural similarities to methyl paraben. Studies have demonstrated that methyl paraben is readily absorbed through the skin and the gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, and rapidly excreted without evidence of accumulation, indicating a favorable safety profile for related compounds (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Persistence and Impact

Given the widespread use of paraben preservatives, including compounds similar to methyl 2-amino-5-methylbenzoate hydrochloride, their environmental fate and behavior are of significant interest. Parabens, due to their continuous introduction into the environment, have been detected in various aquatic environments, including surface water and sediments. The environmental persistence of these compounds, coupled with their potential to act as weak endocrine disruptors, underscores the importance of understanding their behavior and impact. This information is crucial for assessing the environmental safety of methyl 2-amino-5-methylbenzoate hydrochloride and related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Antidepressant Research

Research into the neurobiological effects of antidepressants has highlighted the potential role of compounds structurally similar to methyl 2-amino-5-methylbenzoate hydrochloride. For example, tianeptine, an antidepressant with structural similarities to tricyclic antidepressants, has been shown to involve dynamic interplay between various neurotransmitter systems, suggesting a multifaceted approach to depression treatment that could be relevant for methyl 2-amino-5-methylbenzoate hydrochloride (McEwen & Olié, 2005).

Analytical Methods in Food and Biological Matrices

The analysis of heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in foodstuffs and biological matrices is critical for understanding their biological effects and exposure levels. This analysis is relevant for compounds like methyl 2-amino-5-methylbenzoate hydrochloride, as it shares structural features with these amines. Advanced analytical techniques, including liquid chromatography-mass spectrometry, have been employed to detect these compounds at very low levels, indicating the feasibility of similar analytical approaches for methyl 2-amino-5-methylbenzoate hydrochloride (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Mécanisme D'action

Target of Action

The primary targets of Methyl 2-amino-5-methylbenzoate hydrochloride are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Pharmacokinetics

Some physicochemical properties such as lipophilicity and water solubility, which can influence the compound’s bioavailability, have been reported . The compound’s lipophilicity (Log Po/w) is reported to be 1.97 (iLOGP) and 2.24 (XLOGP3), indicating its potential to cross biological membranes . Its water solubility is reported to be 0.507 mg/ml (ESOL), 0.175 mg/ml (Ali), and 0.531 mg/ml (SILICOS-IT), suggesting that it is soluble .

Result of Action

As this compound is provided to early discovery researchers, it is likely that its effects are being studied in various experimental contexts .

Propriétés

IUPAC Name |

methyl 2-amino-5-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-3-4-8(10)7(5-6)9(11)12-2;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYYELZMUFQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-methylbenzoate hydrochloride | |

CAS RN |

1269152-38-6 | |

| Record name | Benzoic acid, 2-amino-5-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)

![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)